4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a phenylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate phenylamine derivative reacts with the triazole intermediate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the triazole intermediate with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods may include the use of continuous flow reactors, green solvents, and catalysts to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, sulfonates, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
4-Phenylamino-benzoic acid: This compound shares the phenylamino group but has a different core structure.
1,2,3-Triazole derivatives: Other triazole derivatives with different substituents can be compared for their chemical and biological properties.
Uniqueness
4-(Phenylamino)-1H-1,2,3-triazole-5-carboxylic acid is unique due to its specific combination of a triazole ring, phenylamino group, and carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-anilino-2H-triazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-8(12-13-11-7)10-6-4-2-1-3-5-6/h1-5H,(H,14,15)(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPAJQMELGXQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNN=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507314 | |
Record name | 5-Anilino-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72693-60-8 | |
Record name | 5-Anilino-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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